molecular formula C7H8BrNO2S B1424239 Ethyl 2-(2-bromothiazol-4-yl)acetate CAS No. 56355-79-4

Ethyl 2-(2-bromothiazol-4-yl)acetate

Cat. No.: B1424239
CAS No.: 56355-79-4
M. Wt: 250.12 g/mol
InChI Key: DHFZEWZLCNRIRX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromothiazol-4-yl)acetate is an organic compound with the molecular formula C7H8BrNO2S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Mechanism of Action

Ethyl 2-(2-bromothiazol-4-yl)acetate, also known as ETHYL 2-(2-BROMO-1,3-THIAZOL-4-YL)ACETATE, is a compound with a molecular weight of 250.12 . This article aims to provide a comprehensive understanding of its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-bromothiazol-4-yl)acetate can be synthesized through a multi-step process. One common method involves the bromination of thiazole derivatives. The synthesis typically starts with the preparation of 2-amino-thiazol-4-yl acetic acid ethyl ester. This intermediate is then subjected to bromination using a mixture of sodium nitrite, copper sulfate, sodium bromide, and hydrochloric acid at low temperatures (0°C). The reaction proceeds through the formation of a diazonium salt intermediate, which is subsequently replaced by a bromine atom to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromothiazol-4-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiazole ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding thiazole derivative without the bromine atom.

    Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or dimethylformamide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Major Products

    Substitution: Formation of thiazole derivatives with different substituents replacing the bromine atom.

    Reduction: Formation of 2-(thiazol-4-yl)acetic acid ethyl ester.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

Ethyl 2-(2-bromothiazol-4-yl)acetate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

    Biological Studies: Used in studies to understand the biological activity of thiazole derivatives and their interactions with biological targets.

    Industrial Applications: Employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Ethyl 2-(2-bromothiazol-4-yl)acetate can be compared with other thiazole derivatives, such as:

    Ethyl 2-(2-chlorothiazol-4-yl)acetate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.

    Ethyl 2-(2-fluorothiazol-4-yl)acetate: Contains a fluorine atom, which can significantly alter the compound’s properties, including its metabolic stability and binding affinity.

    Ethyl 2-(2-iodothiazol-4-yl)acetate:

This compound is unique due to the presence of the bromine atom, which provides specific reactivity and potential for halogen bonding interactions. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-2-11-6(10)3-5-4-12-7(8)9-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFZEWZLCNRIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10699843
Record name Ethyl (2-bromo-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56355-79-4
Record name Ethyl 2-bromo-4-thiazoleacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56355-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2-bromo-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of sodium nitrite (1.18 g, 0.0171 mol) in water (10 mL) was added dropwise to a mixture of (2-amino-thiazol-4-yl)acetic acid ethyl ester (2.60 g, 0.0140 mol), copper sulfate (6.84 g, 0.0429 mol), sodium bromide (5.89 g, 0.0573 mol) and 9 M hydrochloric acid aqueous solution (30 mL) at 0° C. over 10 minutes. After stirring at the same temperature for 20 minutes, the reaction solution was returned to room temperature over one hour and further stirred at room temperature for two hours. The reaction solution was diluted with water, filtered through celite and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was subjected to silica gel chromatography (n-hexane/ethyl acetate=1/0 to 9/1) to give the title compound (209.3 mg, 6%).
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
5.89 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.84 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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